2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol
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Overview
Description
2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a propylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol typically involves a multi-step process. One common method includes the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 4-propylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 4-(((4-Fluorophenyl)amino)(furan-2-yl)methylidene)amino-2-propylphenol
Uniqueness
2-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Cl2NO2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-propylphenol |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-13-4-8-19(24)18(10-13)23-12-15-6-9-20(25-15)16-7-5-14(21)11-17(16)22/h4-12,24H,2-3H2,1H3 |
InChI Key |
MCAVYXRRAPKLHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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